

Statistical Analysis of Terevalefim: A Comparative Guide to Efficacy in Renal Indications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Terevalefim

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Terevalefim** (formerly ANG-3777) efficacy data from key clinical trials against placebo. **Terevalefim** is a small molecule mimetic of hepatocyte growth factor (HGF) that activates the c-Met signaling pathway, which is involved in tissue repair and regeneration. The data presented here is intended to offer an objective overview of the therapeutic potential of **Terevalefim** in two critical renal indications: delayed graft function (DGF) in kidney transplant recipients and acute kidney injury (AKI) associated with cardiac surgery.

Efficacy Data Summary

The following tables summarize the quantitative data from two major clinical trials investigating the efficacy of **Terevalefim**. In both studies, the comparator was a placebo, as there are currently no approved therapies for the prevention of DGF, making placebo the standard of care in a clinical trial setting.

Table 1: Phase 3 Study of Terevalefim for Delayed Graft Function (DGF) in Kidney Transplant Recipients (NCT02474667)

Efficacy Endpoint	Terevalefim (n=124)	Placebo (n=124)	Statistic
Primary Endpoint			
Estimated Glomerular Filtration Rate (eGFR) at Day 360 (mL/min/1.73m ²)	Not reported	Not reported	Not statistically significant
Secondary Endpoints			
Incidence of Delayed Graft Function	68.5%	69.4%	-
Incidence of Acute Rejection	8.1%	6.5%	-
Graft Failure	3.2%	8.1%	Numerically lower

Statistical analysis for the primary endpoint was conducted on the intent-to-treat population. While the primary endpoint was not met, a prespecified analysis of study completers suggested a potential biological activity for **Terevalefim**, with a p-value approaching statistical significance (p=0.06) for the eGFR difference at 12 months.^{[1][2]}

Table 2: Phase 2 Study of Terevalefim for Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) (GUARD Trial)

Efficacy Endpoint	Terevalefim (n=129)	Placebo (n=130)	Statistic (p-value)
Primary Endpoint			
Mean Area Under the Curve of Percent Increase in Serum Creatinine (Days 2-6)	Not significantly different	Not significantly different	0.77
Secondary Endpoints			
Major Adverse Kidney Events by Day 30	18.6%	16.2%	0.60
Major Adverse Kidney Events by Day 90	14.7%	21.5%	0.16
Incidence of AKI through Day 5	47.3%	48.5%	-

The GUARD trial concluded that the findings do not support the efficacy of **Terevalefim** in preventing the development of AKI following cardiopulmonary bypass.[\[3\]](#)

Experimental Protocols

Phase 3 Study in Delayed Graft Function (NCT02474667)

This was a randomized, double-blind, placebo-controlled, multicenter trial.[\[1\]](#)[\[4\]](#)

- **Patient Population:** The study enrolled 248 patients receiving their first kidney transplant from a deceased donor.
- **Intervention:** Patients were randomized to receive either **Terevalefim** (2 mg/kg) or a matching placebo. The study drug was administered as a once-daily intravenous infusion for three consecutive days, with the first dose initiated within 30 hours following the transplant.
- **Primary Endpoint:** The primary efficacy endpoint was the estimated glomerular filtration rate (eGFR) at 12 months (Day 360).

- **Statistical Analysis:** The primary analysis was performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug. A prespecified analysis was also conducted on the per-protocol population, which included patients who completed the study without major protocol deviations.

Phase 2 Study in Cardiac Surgery-Associated Acute Kidney Injury (GUARD Trial)

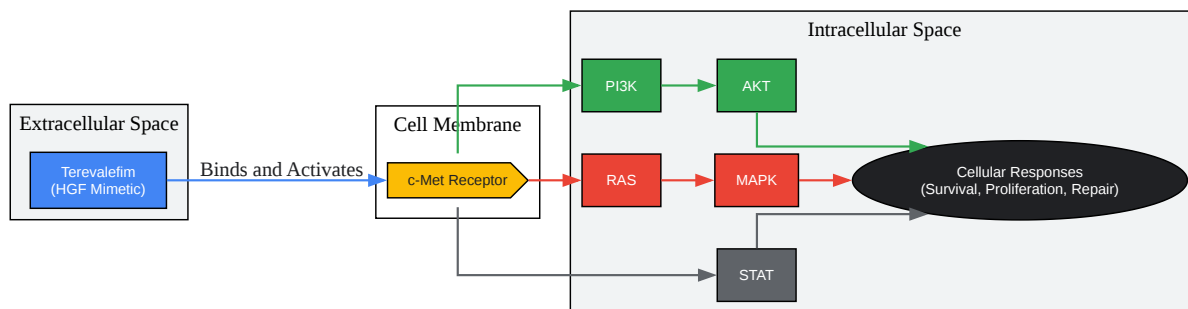
This was a randomized, double-blind, placebo-controlled, multicenter proof-of-concept trial.

- **Patient Population:** The study enrolled 259 patients undergoing cardiac surgery with cardiopulmonary bypass who were at risk for developing AKI.
- **Intervention:** Patients were randomized to receive either **Terevalefim** (2 mg/kg) or a matching placebo. The study drug was administered as a once-daily intravenous infusion for four consecutive days.
- **Primary Endpoint:** The primary endpoint was the severity of AKI, measured by the mean area under the curve of the percent increase in serum creatinine from baseline through day 6.
- **Secondary Endpoints:** Secondary endpoints included the proportion of patients who developed major adverse kidney events (MAKE) by day 30 and day 90, and the percentage of patients diagnosed with AKI through day 5.
- **Statistical Analysis:** The efficacy analyses were conducted on the full analysis set, which included all randomized patients who received at least one dose of the study drug.

Visualizations

Terevalefim's Mechanism of Action: The c-Met Signaling Pathway

Terevalefim acts as a mimetic of Hepatocyte Growth Factor (HGF), the natural ligand for the c-Met receptor. The binding of **Terevalefim** to c-Met is intended to activate downstream signaling pathways that promote cell survival, proliferation, and tissue repair.

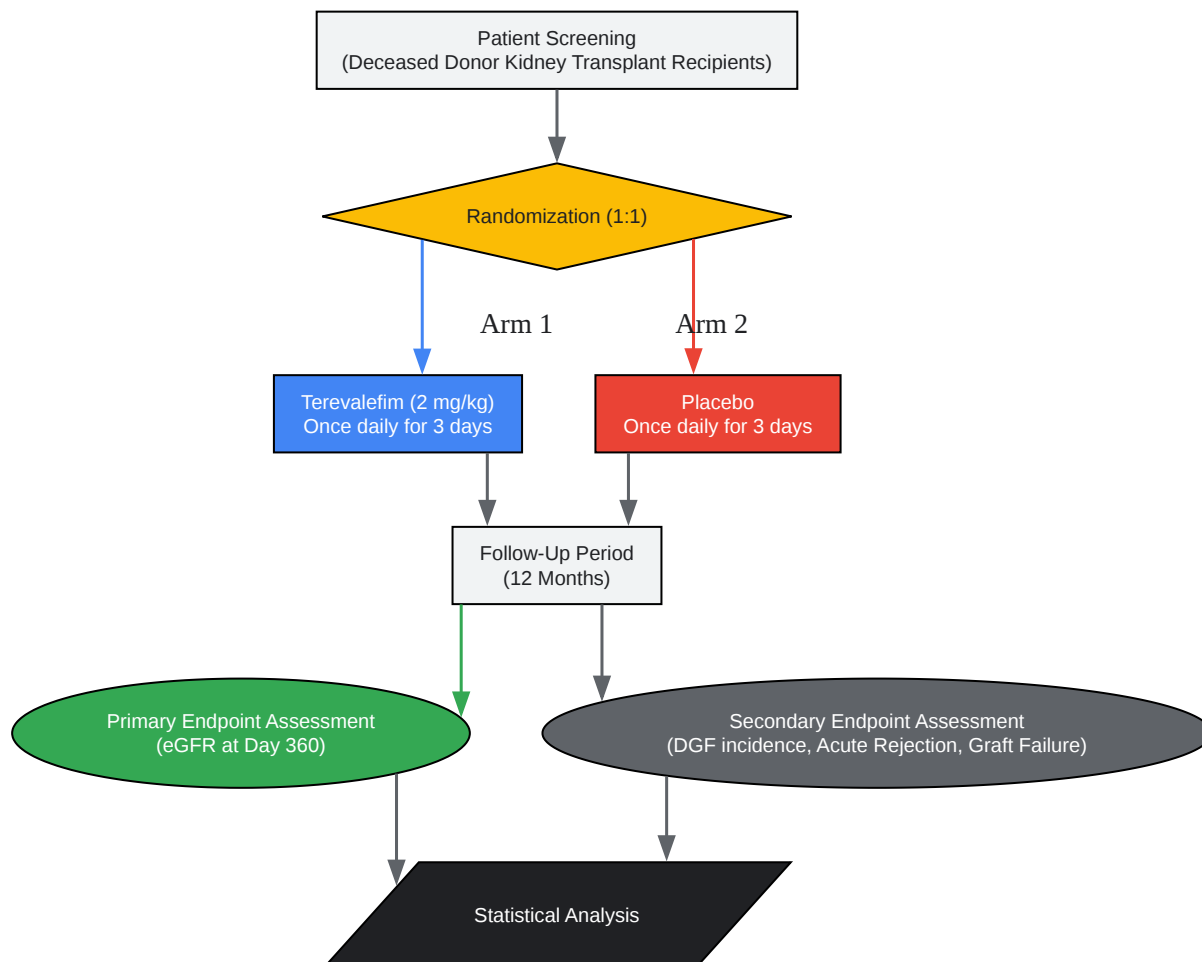


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Caption: **Terevalefim** activates the c-Met receptor, initiating key downstream signaling pathways.

Experimental Workflow for the Phase 3 DGF Trial

The following diagram illustrates the logical flow of the pivotal Phase 3 clinical trial for **Terevalefim** in patients with delayed graft function.



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Caption: Workflow of the Phase 3 clinical trial for **Terevalefim** in Delayed Graft Function.

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- To cite this document: BenchChem. [Statistical Analysis of Terevalefim: A Comparative Guide to Efficacy in Renal Indications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198262#statistical-methods-for-validating-terevalefim-efficacy-data]

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